molecular formula C11H13NO3 B14479344 3-Hydroxy-N-(2-methoxyphenyl)but-2-enamide CAS No. 65483-86-5

3-Hydroxy-N-(2-methoxyphenyl)but-2-enamide

Cat. No.: B14479344
CAS No.: 65483-86-5
M. Wt: 207.23 g/mol
InChI Key: ITWULFKPQQMRDD-UHFFFAOYSA-N
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Description

3-Hydroxy-N-(2-methoxyphenyl)but-2-enamide is an organic compound that features a hydroxyl group, a methoxyphenyl group, and an amide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-N-(2-methoxyphenyl)but-2-enamide can be achieved through several methods. One common approach involves the reaction of 2-methoxyphenylamine with 3-hydroxybut-2-enoyl chloride under basic conditions. The reaction typically proceeds as follows:

  • Dissolve 2-methoxyphenylamine in an organic solvent such as dichloromethane.
  • Add a base, such as triethylamine, to the solution.
  • Slowly add 3-hydroxybut-2-enoyl chloride to the mixture while stirring.
  • Allow the reaction to proceed at room temperature for several hours.
  • Purify the product using column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-N-(2-methoxyphenyl)but-2-enamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group can be reduced back to a hydroxyl group.

    Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-oxo-N-(2-methoxyphenyl)but-2-enamide.

    Reduction: Regeneration of this compound.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-Hydroxy-N-(2-methoxyphenyl)but-2-enamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its bioactive properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Hydroxy-N-(2-methoxyphenyl)but-2-enamide involves its interaction with specific molecular targets and pathways. The hydroxyl and methoxy groups play a crucial role in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-Hydroxy-N-(2-methoxyphenyl)but-2-enamide: Features a hydroxyl group, a methoxyphenyl group, and an amide group.

    3-Hydroxy-N-(2-methoxyphenyl)but-2-enoate: Similar structure but with an ester group instead of an amide group.

    3-Hydroxy-N-(2-methoxyphenyl)but-2-enone: Similar structure but with a ketone group instead of an amide group.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

65483-86-5

Molecular Formula

C11H13NO3

Molecular Weight

207.23 g/mol

IUPAC Name

3-hydroxy-N-(2-methoxyphenyl)but-2-enamide

InChI

InChI=1S/C11H13NO3/c1-8(13)7-11(14)12-9-5-3-4-6-10(9)15-2/h3-7,13H,1-2H3,(H,12,14)

InChI Key

ITWULFKPQQMRDD-UHFFFAOYSA-N

Canonical SMILES

CC(=CC(=O)NC1=CC=CC=C1OC)O

Origin of Product

United States

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